4-Amino-2-(dimethylamino)phenol

Synthetic Chemistry Process Development Mannich Reaction

4-Amino-2-(dimethylamino)phenol is a disubstituted aminophenol building block featuring both a primary amino group at the para position and a tertiary dimethylamino group at the ortho position on a single phenolic ring. This regioisomeric substitution pattern distinguishes it from commonly used analogs such as 4-aminophenol (CAS 123-30-8) and 4-(dimethylamino)phenol (CAS 619-60-3), imparting unique electronic properties, reactivity profiles, and application performance that cannot be replicated by simple mixtures of the two functional groups.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13111953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(dimethylamino)phenol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC(=C1)N)O
InChIInChI=1S/C8H12N2O/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,9H2,1-2H3
InChIKeyJJJPFRLCEGXGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(dimethylamino)phenol (CAS 16058-72-3): Compound Profile and Evidence-Guided Procurement Rationale


4-Amino-2-(dimethylamino)phenol is a disubstituted aminophenol building block featuring both a primary amino group at the para position and a tertiary dimethylamino group at the ortho position on a single phenolic ring. This regioisomeric substitution pattern distinguishes it from commonly used analogs such as 4-aminophenol (CAS 123-30-8) and 4-(dimethylamino)phenol (CAS 619-60-3), imparting unique electronic properties, reactivity profiles, and application performance that cannot be replicated by simple mixtures of the two functional groups . The compound is predominantly synthesized via Mannich condensation and has been cited in patent literature as a primary intermediate for oxidative hair dye compositions, where its specific substitution pattern governs color yield, wash fastness, and shade nuance [1].

Oxidative Hair Dye
Supports primary intermediate studies with ortho-dimethylamino substitution for deep shades and wash fastness context
Heterobifunctional Synthesis
Enables orthogonal functionalization via free primary amine retention while preserving tertiary amine
Redox Probe Research
Provides scaffold for phenoxyl radical stability investigation based on 4-(dimethylamino)phenol analog data

Why 4-Aminophenol or 4-(Dimethylamino)phenol Cannot Substitute 4-Amino-2-(dimethylamino)phenol in Critical Applications


Generic substitution with simpler aminophenols fails on multiple dimensions crucial for both research and industrial use. In oxidative hair dye formulations, the spatial arrangement of the electron-donating dimethylamino group ortho to the phenolic hydroxyl directly influences the oxidation potential and the hue of the resulting indo dye, leading to different coloristic outcomes compared to mixtures of 4-aminophenol and dimethylamine [1]. In biochemical studies, the presence of a primary amino group enables covalent protein binding that is absent in 4-(dimethylamino)phenol (DMAP), altering the toxicological profile and ferrihemoglobin formation kinetics [2]. The dual functionality also provides a distinct synthetic handle for subsequent derivatization, such as selective diazotization at the primary amine while retaining the tertiary amine, which is not accessible with either 4-aminophenol or 4-(dimethylamino)phenol alone [3].

Missing free primary amine
4-(Dimethylamino)phenol lacks the –NH2 required for diazotization or azo coupling, blocking downstream functionalization
Altered oxidation potential
Simple 4-aminophenol may produce different dye hues and wash fastness; ortho-dimethylamino shifts λ_max and substantivity
Toxicity profile mismatch
Nephrotoxicity ranking differs among N-substituted aminophenols; direct substitution may invalidate safety assessment context

Quantitative Differentiation Evidence for 4-Amino-2-(dimethylamino)phenol Against Closest Analogs


Mannich-Derived Regioselective Synthesis Confers a Unique Ortho-Dimethylamino Substitution Not Accessible via Direct Methylation of 4-Aminophenol

The introduction of a dimethylaminomethyl group at the ortho position of 4-aminophenol via Mannich condensation yields 4-amino-2-(dimethylamino)phenol with precise regiochemistry. This contrasts sharply with 4-(dimethylamino)phenol (DMAP), which is obtained by exhaustive N-methylation of 4-aminophenol, replacing the primary amino group entirely. The Mannich route preserves the primary amine for downstream chemistry (e.g., diazotization, azo coupling) while introducing a tertiary amine, a bifunctionality that cannot be achieved with DMAP or 4-aminophenol .

Mannich Regiochemistry
Data to verify
Retains free primary amine vs. fully N-substituted DMAP; single-step Mannich condensation from 4-aminophenol
Supports orthogonal functionalization workflow
Free –NH2 enables diazotization; tertiary amine remains intact
Synthetic Chemistry Process Development Mannich Reaction

Positional Isomerism Drastically Shifts Oxidation Behavior: Comparative Autoxidation Kinetics of 4-Amino-2-(dimethylamino)phenol vs. 4-(Dimethylamino)phenol

While quantitative autoxidation data specifically for 4-amino-2-(dimethylamino)phenol remain scarce in the open literature, the structurally related 4-(dimethylamino)phenol (DMAP) has been extensively characterized. DMAP autoxidizes at pH > 7 with formation of the 4-(N,N-dimethylamino)phenoxyl radical, decaying with a pseudo-first-order rate constant k = 0.4 s⁻¹ at pH 8.5 and 22 °C. The presence of an additional electron-donating –NH2 group ortho to the –OH in the target compound is expected to further lower the oxidation potential and alter radical stability, as demonstrated by the distinct product distribution (p-benzoquinone vs. N,N-dimethylamino-p-benzoquinone) when comparing p-aminophenolate and p-(N,N-dimethylamino)phenolate oxidation [1] [2].

Autoxidation Kinetics
Class-level inference
DMAP radical decay k = 0.4 s⁻¹ (pH 8.5, 22 °C); target predicted enhanced radical stabilization
Supports redox probe development context
Direct measurement for 4-amino-2-(dimethylamino)phenol not yet reported
Redox Chemistry EPR Spectroscopy Cyanide Antidote Research

Nephrotoxicity Ranking Among N-Substituted 4-Aminophenols: Positional Substitution Governs Toxicity Outcome

In the isolated perfused rat kidney model, the nephrotoxic potency of N-substituted 4-aminophenols was directly compared. The unsubstituted 4-aminophenol exhibited the highest toxicity, while progressive N-methylation to 4-methylaminophenol and then to 4-dimethylaminophenol (DMAP) progressively reduced nephrotoxicity. 4-Amino-2-(dimethylamino)phenol retains the free –NH2 group implicated in the toxicity of 4-aminophenol while simultaneously bearing an ortho-dimethylamino substituent. This dual substitution pattern creates a toxicity profile that is mechanistically distinct from both the parent 4-aminophenol and the N,N-disubstituted DMAP, as the ortho substituent can sterically and electronically modulate the metabolic activation of the para-amino group [1].

Nephrotoxicity Ranking
Class-level inference
Ranked: 4-aminophenol > 4-methylaminophenol > DMAP (lowest); target position inferred as intermediate
Supports safety assessment review context
Ranking from isolated perfused rat kidney; target not directly measured
Toxicology Isolated Perfused Kidney SAR

Hair Dye Performance: 2-Substituted 4-Aminophenols Deliver Superior Wash Fastness Over Unsubstituted p-Aminophenol

Patent disclosures (US 2005/0005370 A1 and related filings) explicitly claim 2-substituted 4-aminophenol derivatives—including 4-amino-2-(dimethylamino)phenol—as primary intermediates for oxidative hair coloration. The ortho substituent is reported to shift the absorption maximum of the final indo dye by 10–30 nm toward longer wavelengths compared to unsubstituted p-aminophenol, thereby enabling deeper, more intense shades. Furthermore, the presence of the dimethylamino group increases the substantivity of the dye precursor to keratin fibers, resulting in quantifiably improved wash fastness after 10–20 shampoo cycles [1].

Hair Dye Performance
Reported
λ_max shift 10–30 nm bathochromic vs. p-aminophenol; improved wash fastness after 10–20 cycles (patent claim)
May support formulation screening for deep shades
Specific ΔE values not disclosed in patent abstract
Oxidative Hair Dye Color Fastness Primary Intermediate

Validated Application Scenarios Where 4-Amino-2-(dimethylamino)phenol Provides Measurable Advantages


Oxidative Hair Dye Formulation – Primary Intermediate for High-Fastness, Deep-Shade Colorants

Formulators developing oxidative hair color products can use 4-amino-2-(dimethylamino)phenol as a primary intermediate to achieve deeper color shades with improved wash fastness compared to standard p-aminophenol. The ortho-dimethylamino group induces a bathochromic shift of 10–30 nm in the final dye, enabling rich blue-to-violet tones that resist fading after multiple shampoo cycles [1]. This compound is claimed in patent literature specifically for this purpose and offers a competitive advantage in premium, long-lasting hair color lines.

Synthetic Intermediate for Heterobifunctional Building Blocks – Orthogonal Amine Reactivity

In medicinal chemistry and dye synthesis, procurement of 4-amino-2-(dimethylamino)phenol enables orthogonal functionalization strategies. The primary aromatic amine can be selectively diazotized and coupled to form azo linkages while the tertiary dimethylamino group remains intact for subsequent quaternization or coordination chemistry. This orthogonal reactivity is not achievable with either 4-aminophenol (only one amine) or 4-(dimethylamino)phenol (no free primary amine), making the target compound a uniquely versatile scaffold .

Redox-Active Probe Development – EPR-Silent to EPR-Active Conversion

Building on the well-characterized autoxidation behavior of 4-(dimethylamino)phenol (DMAP), which forms a detectable phenoxyl radical (k = 0.4 s⁻¹ decay at pH 8.5), 4-amino-2-(dimethylamino)phenol can serve as a structural probe to investigate the effect of an additional electron-donating –NH2 group on phenoxyl radical stability. Such studies are relevant for understanding the mechanism of methemoglobin-forming antidotes and for designing improved cyanide poisoning treatments with predictable pharmacokinetics [2].

Application
Selection Property
Validation Focus
Oxidative hair dye formulation studies
Ortho-dimethylamino bathochromic shift and substantivity
Color fastness and shade depth review
Orthogonal functionalization synthesis
Free primary amine retention for diazotization
Selective coupling while preserving tertiary amine
Redox-active probe research
Phenoxyl radical stabilization context
EPR and kinetic analysis review
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